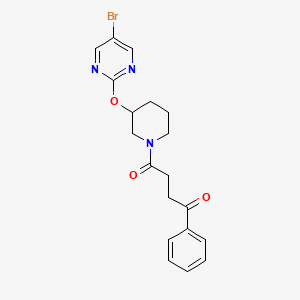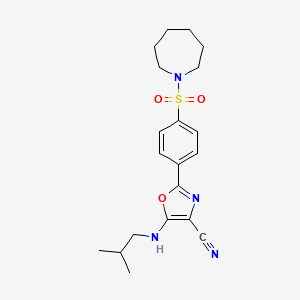
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(isobutylamino)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(isobutylamino)oxazole-4-carbonitrile, also known as AZD5363, is a small molecule inhibitor that targets the protein kinase B (PKB) pathway. This pathway is involved in cell growth, survival, and metabolism and is often dysregulated in cancer cells. AZD5363 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
New Transformations of Oxazole Derivatives : Research demonstrates that oxazole derivatives can undergo transformations leading to the introduction of various functional groups. For instance, the treatment of certain oxazole compounds with reagents like acetylacetone can result in the formation of substituted pyrazoles, enhancing the electrophilicity of the cyano group. This facilitates further reactions with compounds like hydrogen sulfide, sodium azide, and hydroxylamine, introducing corresponding azole fragments (Shablykin et al., 2007).
Synthesis of Alkylamino Oxazole-Carbonitriles : Studies also describe the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with various substituents, highlighting the versatility of oxazole derivatives in synthetic chemistry. These compounds can undergo reactions leading to the formation of different structural analogs, indicating the potential for creating diverse molecular libraries for further biological evaluation (Chumachenko et al., 2014).
Potential Biological Applications
Anticancer Activities : Some oxazole derivatives have been evaluated for their anticancer activities. New 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and characterized, showing inhibitory effects against cancer cell lines at submicromolar concentrations. These findings suggest that certain oxazole derivatives could serve as a basis for developing new anticancer agents (Kachaeva et al., 2018).
Neuropharmacological Properties : The neuropharmacological evaluation of oxazole derivatives as potential antidepressant and anti-anxiety agents has been explored. Some compounds exhibited moderate to significant activities, indicating the therapeutic potential of oxazole derivatives in treating neurological disorders (Kumar, 2013).
Antimicrobial and Antioxidant Activities : Oxazole derivatives have also been assessed for their antimicrobial and antioxidant properties. Research indicates that certain oxazole compounds can display significant biological activities, suggesting their potential application in developing new antimicrobial and antioxidant therapies (Saundane & Manjunatha, 2016).
Propiedades
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-15(2)14-22-20-18(13-21)23-19(27-20)16-7-9-17(10-8-16)28(25,26)24-11-5-3-4-6-12-24/h7-10,15,22H,3-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAUXJFJHQHAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2805309.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone](/img/structure/B2805311.png)

![N-mesityl-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2805315.png)
![N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2805317.png)

![N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2805320.png)
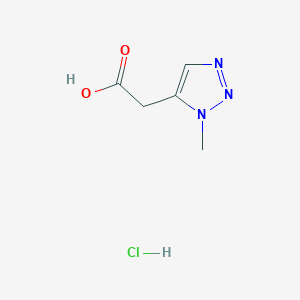
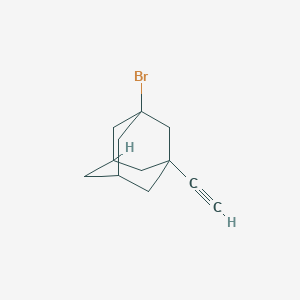
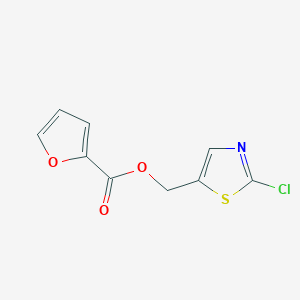
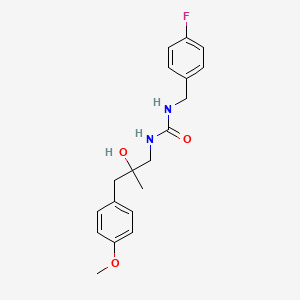
![6-chloro-N-{[3-(morpholin-4-yl)thiolan-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2805330.png)
